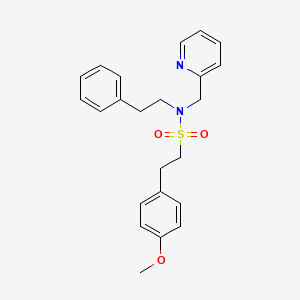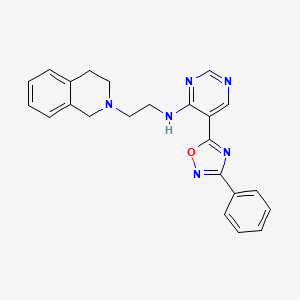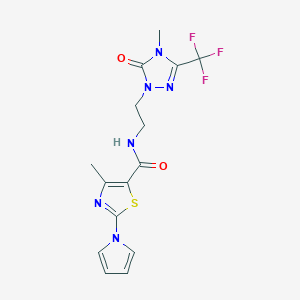
4-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that often exhibit significant biological activities, which makes them a focal point of pharmaceutical and chemical research. Their synthesis and structural characterization are critical for understanding their potential applications in various fields, excluding their use as drugs.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve complex molecules with specific functional groups. For instance, a library of related 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared through a sequence involving the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide, leading to a mixture of ethyl 1-thiocarbamoyl-5-(trifluoromethyl)pyrazole-4-carboxylate derivatives (Donohue et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using X-ray crystallography, confirming the presence of various functional groups and the overall molecular geometry. For example, compounds with similar structural features have been crystallized from dimethylformamide solvent, allowing for structure determination by single-crystal diffraction (Kariuki et al., 2021).
Chemical Reactions and Properties
These compounds can participate in a range of chemical reactions, including but not limited to, cyclization reactions, N-formylation, and reactions with various reagents to form different heterocyclic systems. The reactivity is often influenced by the presence of the trifluoromethyl group and the ability to form stable heterocyclic structures (Ledenyova et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research on similar compounds involves the synthesis of diverse heterocyclic frameworks, which are crucial in medicinal chemistry for their potential biological activities. For instance, the design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides demonstrated a systematic approach to create a significant number of compounds starting from a common intermediate. This method shows the versatility in generating a wide array of heterocycles, which could be pivotal in discovering new drugs (Donohue et al., 2002).
Biological Evaluation and Potential Applications
Another aspect of research on compounds with complex structures involves their biological evaluation for potential therapeutic applications. For example, studies on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase activities, suggesting the potential of such compounds in the development of new therapeutic agents (Rahmouni et al., 2016).
Molecular Hybridization in Drug Design
Research into thiazole-aminopiperidine hybrid analogues, designed by molecular hybridization, underscores the potential of such complex compounds in addressing specific biological targets. These studies aimed at inhibiting Mycobacterium tuberculosis GyrB, demonstrating the application of molecular design in tackling infectious diseases (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O2S/c1-9-10(27-13(20-9)23-6-3-4-7-23)11(25)19-5-8-24-14(26)22(2)12(21-24)15(16,17)18/h3-4,6-7H,5,8H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASXGFFTBXSCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


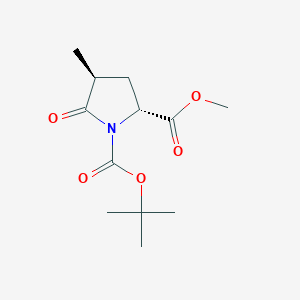





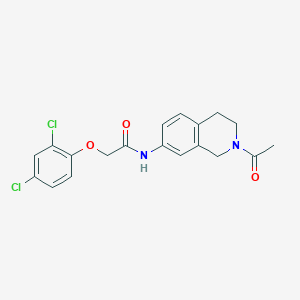
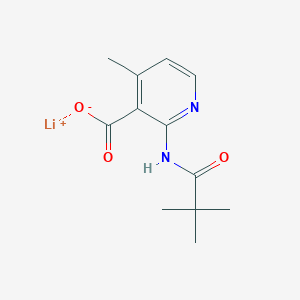
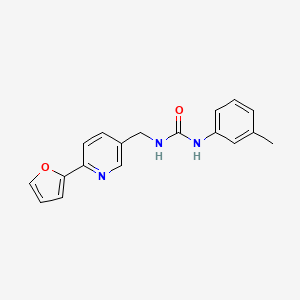
![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)
![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
